molecular formula C20H12O B12384900 Benzo[pqr]tetraphen-3-ol-13C6

Benzo[pqr]tetraphen-3-ol-13C6

Cat. No.: B12384900
M. Wt: 274.26 g/mol
InChI Key: SPUUWWRWIAEPDB-CJTPAZRRSA-N
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Description

Benzo[pqr]tetraphen-3-ol-13C6 is a stable isotope-labeled compound, specifically labeled with carbon-13. This compound is a derivative of Benzo[pqr]tetraphen-3-ol, where six carbon atoms are replaced with carbon-13 isotopes. Stable isotopes like carbon-13 are often used in scientific research as tracers for quantitation during the drug development process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[pqr]tetraphen-3-ol-13C6 involves the incorporation of carbon-13 labeled precursors into the molecular structure of Benzo[pqr]tetraphen-3-ol. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using carbon-13 labeled starting materials. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for scientific research applications. The production process is carried out under controlled conditions to maintain the integrity of the carbon-13 label .

Chemical Reactions Analysis

Types of Reactions

Benzo[pqr]tetraphen-3-ol-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Benzo[pqr]tetraphen-3-ol-13C6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanism studies and to track the fate of carbon atoms in complex reactions.

    Biology: Employed in metabolic studies to understand the pathways and transformations of carbon-containing compounds.

    Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in environmental studies to trace the movement and degradation of pollutants

Mechanism of Action

The mechanism of action of Benzo[pqr]tetraphen-3-ol-13C6 is primarily related to its role as a tracer. The carbon-13 label allows researchers to track the compound’s movement and transformations within biological systems or chemical reactions. The molecular targets and pathways involved depend on the specific application and the system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[pqr]tetraphen-3-ol-13C6 is unique due to its carbon-13 labeling, which provides distinct advantages in tracing and quantitation studies. The carbon-13 isotope is non-radioactive and stable, making it safe for use in various research applications. Its incorporation into the molecular structure allows for precise tracking of carbon atoms, which is not possible with non-labeled or other isotope-labeled versions .

Properties

Molecular Formula

C20H12O

Molecular Weight

274.26 g/mol

IUPAC Name

benzo[a]pyren-3-ol

InChI

InChI=1S/C20H12O/c21-18-10-7-12-5-8-16-15-4-2-1-3-13(15)11-14-6-9-17(18)19(12)20(14)16/h1-11,21H/i1+1,2+1,3+1,4+1,13+1,15+1

InChI Key

SPUUWWRWIAEPDB-CJTPAZRRSA-N

Isomeric SMILES

C1=CC2=C3C(=C[13C]4=[13CH][13CH]=[13CH][13CH]=[13C]24)C=CC5=C(C=CC1=C53)O

Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C(C=CC(=C54)C=C3)O

Origin of Product

United States

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